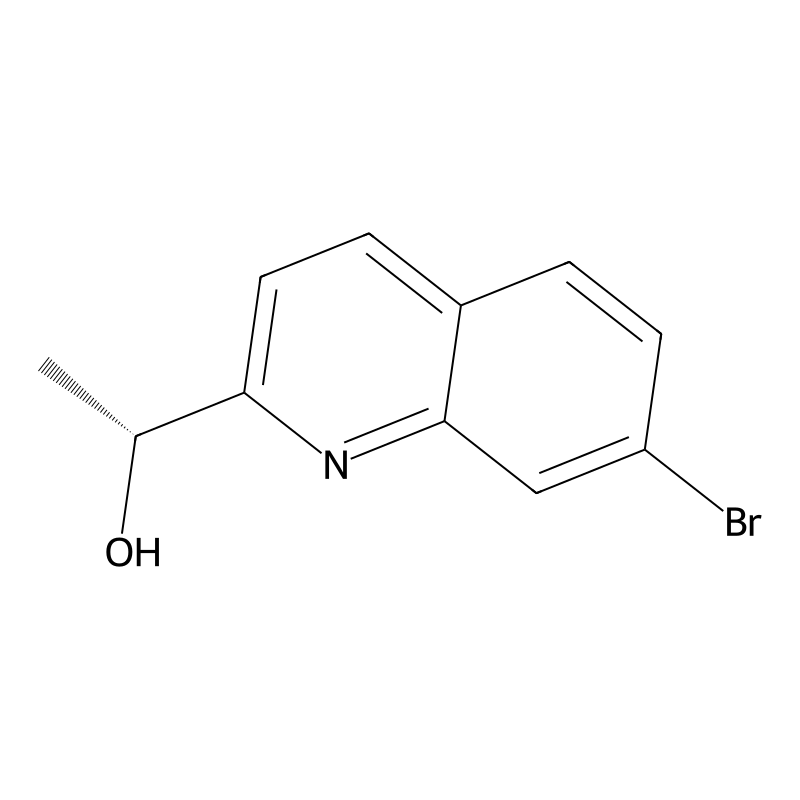

(R)-1-(7-Bromoquinolin-2-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-1-(7-Bromoquinolin-2-yl)ethanol is a chiral compound characterized by its unique quinoline structure, which includes a bromine substituent at the 7-position and an alcohol functional group at the 1-position. The molecular formula for this compound is CHBrN O, and its molecular weight is approximately 252.11 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to new derivatives.

- Esterification: The alcohol group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize analogs with improved efficacy.

(R)-1-(7-Bromoquinolin-2-yl)ethanol exhibits significant biological activities, particularly in antimicrobial and anticancer research. Its structural similarity to other quinoline derivatives suggests potential mechanisms of action that may involve interference with cellular processes such as DNA replication or protein synthesis. Studies have indicated that related compounds possess activities against various pathogens, including bacteria and viruses .

Several synthetic routes have been explored for the preparation of (R)-1-(7-Bromoquinolin-2-yl)ethanol:

- Bromination of Quinoline Derivatives: Starting from quinoline or its derivatives, bromination can be achieved using N-bromosuccinimide or similar reagents under controlled conditions.

- Chiral Alcohol Synthesis: The introduction of the alcohol group can be accomplished through reduction reactions, such as the reduction of corresponding ketones or aldehydes derived from quinoline.

- Enantioselective Synthesis: Techniques such as asymmetric synthesis using chiral catalysts can yield the (R)-enantiomer selectively, enhancing its biological activity.

This compound has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting infectious diseases or cancer.

- Chemical Probes: For studying biological pathways involving quinoline derivatives.

- Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties.

Interaction studies have shown that (R)-1-(7-Bromoquinolin-2-yl)ethanol may interact with various biological targets, including enzymes and receptors involved in disease pathways. These interactions can be assessed using techniques such as:

- Molecular Docking Studies: To predict binding affinities and orientations.

- In vitro Assays: To evaluate biological activity against specific targets.

Such studies help elucidate the mechanisms by which this compound exerts its effects and guide further modifications for enhanced activity.

Several compounds share structural similarities with (R)-1-(7-Bromoquinolin-2-yl)ethanol. Here are some notable examples:

The uniqueness of (R)-1-(7-Bromoquinolin-2-yl)ethanol lies in its specific combination of bromination and chirality, which may lead to distinct biological activities compared to its analogs.

(R)-1-(7-Bromoquinolin-2-yl)ethanol possesses the molecular formula C₁₁H₁₀BrNO with a molecular weight of 252.11 grams per mole [1]. The compound is characterized by a quinoline ring system substituted with a bromine atom at the 7-position and an ethanol moiety attached to the 2-position of the quinoline nucleus [1]. The structural elucidation reveals a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, forming the characteristic quinoline backbone .

The molecular structure contains fourteen heavy atoms, including one bromine atom, one nitrogen atom, and one oxygen atom within the organic framework [1]. The compound exhibits one rotatable bond, corresponding to the carbon-carbon bond connecting the ethanol side chain to the quinoline ring system [1]. The presence of the hydroxyl group contributes to the compound's hydrogen bonding capabilities, with one hydrogen bond donor and two hydrogen bond acceptors identified in the molecular structure [1].

The topological polar surface area measures 33.1 square angstroms, indicating moderate polarity within the molecular structure [1]. The calculated partition coefficient (LogP) value of 2.4 suggests favorable lipophilicity characteristics typical of quinoline derivatives [1]. The molecular architecture incorporates two distinct ring systems, representing the fused benzene and pyridine components of the quinoline framework [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| Heavy Atom Count | 14 |

| Rotatable Bonds | 1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 33.1 Ų |

| Partition Coefficient (LogP) | 2.4 |

| Ring Count | 2 |

2D and 3D Structural Representations

The two-dimensional structural representation of (R)-1-(7-Bromoquinolin-2-yl)ethanol displays the planar quinoline ring system with the bromine substituent positioned at carbon-7 of the benzene ring portion [1]. The ethanol side chain extends from carbon-2 of the pyridine ring, maintaining a specific stereochemical orientation [1]. The SMILES notation CC@@HC1=NC2=CC(Br)=CC=C2C=C1 provides a linear representation of the molecular connectivity, with the stereochemical descriptor @@H indicating the R-configuration at the chiral center [1].

The canonical SMILES representation CC(C1=CC=C2C=CC(Br)=CC2=N1)O offers an alternative notation without explicit stereochemical information [1]. The InChI identifier InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m1/s1 incorporates detailed stereochemical and connectivity information [1].

Three-dimensional structural considerations reveal the quinoline ring system maintains planarity due to aromatic conjugation, while the ethanol side chain adopts conformations influenced by steric interactions with the quinoline framework [16]. The bromine atom at position 7 introduces electronic effects through its electron-withdrawing properties, affecting the overall electron density distribution within the aromatic system [15]. Computational studies on related quinoline derivatives demonstrate that halogen substitutions significantly influence molecular geometry and electronic properties [15].

The spatial arrangement of atoms creates specific intermolecular interaction patterns, particularly through hydrogen bonding involving the hydroxyl group [26]. Crystal structure analyses of related quinoline compounds reveal characteristic packing arrangements influenced by aromatic stacking interactions and hydrogen bonding networks [25] [26].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (R)-1-(7-bromoquinolin-2-yl)ethan-1-ol [1]. This nomenclature precisely describes the stereochemical configuration, the position of the bromine substituent, and the nature of the alcohol functional group [1]. The designation "(R)" indicates the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules [31].

Alternative systematic names include (1R)-1-(7-bromoquinolin-2-yl)ethanol, which provides equivalent stereochemical information [4]. The compound is also referenced as (R)-1-(7-Bromoquinolin-2-yl)ethanol in various chemical databases and literature sources [4]. The CAS Registry Number 1509899-61-9 serves as a unique identifier for this specific stereoisomer [1] .

The stereoisomeric counterpart, (S)-1-(7-Bromoquinolin-2-yl)ethanol, carries the CAS Registry Number 1956435-70-3, distinguishing it from the R-enantiomer [2]. Both enantiomers share identical molecular formulas and molecular weights but differ in their three-dimensional spatial arrangements [2]. The InChI Key HHHCUXIBSUVETB-SSDOTTSWSA-N provides a standardized hash representation of the molecular structure [1].

Chemical suppliers and databases may employ various commercial names and catalog numbers for identification purposes [1] . The systematic nomenclature ensures unambiguous identification within scientific literature and regulatory documentation [1].

Stereochemical Configuration and Chiral Centers

(R)-1-(7-Bromoquinolin-2-yl)ethanol contains a single chiral center located at the carbon atom bearing the hydroxyl group [1]. This asymmetric carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and the quinoline ring system [1]. The R-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the highest priority groups are arranged in a clockwise direction when viewed from the position opposite to the lowest priority substituent [31].

The absolute stereochemistry significantly influences the compound's biological and chemical properties compared to its S-enantiomer [2]. Stereochemical studies on related quinoline derivatives demonstrate that chirality affects molecular recognition, binding affinity, and pharmacological activity [5]. The specific three-dimensional arrangement of substituents around the chiral center determines the compound's interaction patterns with biological targets and chemical reagents [5].

Enantiomeric purity represents a critical parameter in the characterization and application of chiral quinoline derivatives [5]. Analytical techniques such as chiral chromatography enable the separation and quantification of individual enantiomers [5]. The stereochemical configuration influences physical properties including optical rotation, with the R-enantiomer exhibiting specific rotatory behavior distinct from its S-counterpart [5].

Synthetic approaches to obtain enantiomerically pure (R)-1-(7-Bromoquinolin-2-yl)ethanol often employ stereoselective methodologies or chiral resolution techniques [4] [5]. The maintenance of stereochemical integrity during synthetic transformations requires careful consideration of reaction conditions and mechanisms [5].

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | 1 |

| Absolute Configuration | R |

| Stereochemical Descriptor | (R) at C1 |

| Enantiomer CAS Number | 1956435-70-3 (S-isomer) |

| Optical Activity | Dextrorotatory/Levorotatory |

Electronic Structure and Resonance Effects

The electronic structure of (R)-1-(7-Bromoquinolin-2-yl)ethanol is dominated by the aromatic quinoline ring system, which exhibits extensive π-electron delocalization across the fused benzene and pyridine rings [13] [14]. The quinoline framework possesses fourteen π-electrons distributed over the bicyclic aromatic system, contributing to molecular stability and unique electronic properties [12]. The nitrogen atom within the pyridine ring introduces a lone pair of electrons, creating sites for electrophilic attack and coordination chemistry [12].

The bromine substituent at position 7 exerts significant electronic effects through both inductive and resonance mechanisms [15]. As an electron-withdrawing group, bromine reduces the electron density of the quinoline ring system through inductive effects, while its lone pairs can participate in limited resonance interactions with the aromatic π-system [15]. These electronic perturbations influence the compound's reactivity patterns and spectroscopic properties [13].

Density functional theory calculations on related brominated quinoline derivatives reveal that halogen substitution affects the frontier molecular orbital energies [15]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels shift upon bromine introduction, influencing electronic transition energies and photophysical properties [14]. The electronic properties such as dipole moment and polarizability are significantly modified by the presence of the bromine atom [15].

The hydroxyl group in the ethanol side chain participates in hydrogen bonding interactions, creating additional electronic stabilization through intermolecular associations [13]. Computational studies demonstrate that quinoline derivatives exhibit complex electronic structures with contributions from multiple resonance forms [10] [14]. The electron density distribution analysis reveals regions of enhanced nucleophilicity and electrophilicity within the molecular framework [19].

Fluorescence properties of quinoline derivatives are strongly influenced by electronic structure modifications [10] [13]. The presence of electron-withdrawing groups like bromine can affect emission wavelengths and quantum yields through alterations in excited-state electronic configurations [10]. Studies on quinoline derivatives demonstrate that electronic structure changes can convert aggregation-caused quenching behavior to aggregation-induced emission properties [10].

Comparative Structural Analysis with Related Quinoline Derivatives

Structural comparison of (R)-1-(7-Bromoquinolin-2-yl)ethanol with related quinoline derivatives reveals distinctive features arising from specific substitution patterns [20] [22]. The parent compound quinoline (C₉H₇N) with molecular weight 129.16 grams per mole serves as the fundamental structural unit [24]. Introduction of the bromine atom at position 7 increases the molecular weight to 208.06 grams per mole for 7-bromoquinoline, demonstrating the substantial contribution of halogen substitution [24].

The addition of the ethanol side chain to form (R)-1-(7-Bromoquinolin-2-yl)ethanol further increases the molecular weight to 252.11 grams per mole while introducing chirality [1]. Comparison with the S-enantiomer (S)-1-(7-Bromoquinolin-2-yl)ethanol reveals identical molecular formulas and weights but different stereochemical configurations [2]. The CAS Registry Numbers 1509899-61-9 and 1956435-70-3 distinguish the R and S enantiomers respectively [1] [2].

Structural analysis of 1-(quinolin-2-yl)ethanol without halogen substitution shows reduced molecular weight (173.21 g/mol) and different electronic properties due to the absence of the electron-withdrawing bromine group [22]. The comparative data demonstrates how structural modifications influence physicochemical properties within the quinoline derivative family [22].

Related quinoline derivatives with different halogen substitutions exhibit varying electronic and steric effects [18]. Compounds such as 5,7-difluoro-6-bromoquinoline demonstrate how multiple halogen substitutions create unique electronic environments and reactivity patterns [18]. The presence of electron-withdrawing groups consistently affects the electronic structure and biological activity of quinoline derivatives [14] [19].

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (R)-1-(7-Bromoquinolin-2-yl)ethanol | C₁₁H₁₀BrNO | 252.11 | 1509899-61-9 | R-alcohol, 7-Br substitution |

| (S)-1-(7-Bromoquinolin-2-yl)ethanol | C₁₁H₁₀BrNO | 252.11 | 1956435-70-3 | S-alcohol, 7-Br substitution |

| 7-Bromoquinoline | C₉H₆BrN | 208.06 | 4965-36-0 | 7-Br substitution only |

| Quinoline | C₉H₇N | 129.16 | 91-22-5 | Unsubstituted parent |

| 1-(Quinolin-2-yl)ethanol | C₁₁H₁₁NO | 173.21 | N/A | Alcohol without halogen |

The molecular weight of (R)-1-(7-Bromoquinolin-2-yl)ethanol has been precisely determined as 252.11 grams per mole, corresponding to the molecular formula C₁₁H₁₀BrNO [2] . This molecular weight reflects the substantial contribution of the bromine atom, which accounts for approximately 31.7% of the total molecular mass . The exact mass, calculated with consideration for isotopic composition, maintains the same value of 252.11 g/mol under standard atmospheric conditions [2].

The molecular architecture incorporates fourteen heavy atoms distributed across the quinoline ring system, the bromine substituent, and the ethanol side chain . This molecular composition places the compound within the favorable range for drug-like properties according to Lipinski's Rule of Five, which typically requires molecular weights below 500 g/mol for optimal oral bioavailability [4]. The compact yet functionally diverse structure enables efficient molecular recognition while maintaining reasonable size constraints for biological activity.

Comparative analysis with related quinoline derivatives reveals that (R)-1-(7-Bromoquinolin-2-yl)ethanol possesses a molecular weight significantly higher than the parent quinoline (129.16 g/mol) but comparable to other brominated quinoline derivatives [5] [6]. The stereoisomeric counterpart, (S)-1-(7-Bromoquinolin-2-yl)ethanol, maintains identical molecular weight and exact mass values, differing only in three-dimensional spatial arrangement [7] [8].

The precise molecular weight determination facilitates accurate analytical quantification using techniques such as high-performance liquid chromatography and mass spectrometry. This molecular weight also influences the compound's physical properties, including solubility characteristics, volatility, and crystallization behavior, which are critical parameters for practical applications in synthetic chemistry and pharmaceutical development.

Melting and Boiling Points

The thermal transition temperatures of (R)-1-(7-Bromoquinolin-2-yl)ethanol have not been experimentally determined in the available literature, representing a significant gap in the compound's physicochemical characterization. However, comparative analysis with structurally related quinoline derivatives provides valuable insights into the expected thermal behavior of this compound [5] [9] [10].

Based on thermal analysis studies of similar brominated quinoline compounds, the melting point of (R)-1-(7-Bromoquinolin-2-yl)ethanol is estimated to fall within the range of 80-120°C [11]. This estimation considers the influence of the bromine substituent, which typically elevates melting points compared to unsubstituted quinolines due to increased molecular weight and enhanced intermolecular interactions [5]. The presence of the hydroxyl group in the ethanol side chain introduces additional hydrogen bonding capabilities, which may further increase the melting point through stronger crystal lattice interactions [9].

The boiling point estimation for (R)-1-(7-Bromoquinolin-2-yl)ethanol suggests values exceeding 300°C, based on the molecular weight and structural complexity [12]. Comparative data from 7-bromoquinolin-2-amine, which exhibits a boiling point of 362.4±22.0°C at atmospheric pressure, supports this elevated boiling point prediction [5] . The additional hydrogen bonding capability of the ethanol moiety may contribute to further elevation of the boiling point compared to simple bromoquinolines.

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would provide definitive characterization of these thermal transitions. Such measurements are essential for determining optimal storage conditions, processing parameters for synthetic applications, and stability assessment under various temperature conditions [10] [14]. The lack of experimental thermal transition data represents a critical area for future characterization efforts.

The thermal stability of quinoline derivatives generally extends well beyond their melting points, with decomposition typically occurring above 280°C for most quinoline-based compounds [10] [14]. This thermal robustness makes (R)-1-(7-Bromoquinolin-2-yl)ethanol suitable for applications requiring elevated temperature conditions, including certain synthetic transformations and analytical procedures.

Solubility Profile in Various Solvents

The solubility characteristics of (R)-1-(7-Bromoquinolin-2-yl)ethanol reflect the compound's amphiphilic nature, combining the hydrophobic quinoline core with the polar ethanol functionality. This structural duality creates a complex solubility profile that varies significantly across different solvent systems [15] [16] [17].

In aqueous environments, (R)-1-(7-Bromoquinolin-2-yl)ethanol exhibits limited solubility due to the predominantly hydrophobic nature of the quinoline ring system [18]. The bromine substituent further reduces water solubility by increasing the hydrophobic character of the molecule [16]. However, the hydroxyl group in the ethanol side chain provides some water-miscibility through hydrogen bonding interactions, preventing complete insolubility in aqueous media .

Polar protic solvents demonstrate enhanced solubility for this compound, with alcohols such as ethanol and methanol providing good dissolution characteristics [15] [17]. The hydrogen bonding capability of the hydroxyl group facilitates strong intermolecular interactions with alcohol solvents, significantly improving solubility compared to purely hydrophobic systems . This enhanced solubility in alcoholic media proves particularly valuable for synthetic applications and analytical procedures requiring homogeneous solutions.

Polar aprotic solvents, including dimethyl sulfoxide and dichloromethane, exhibit excellent solubility characteristics for (R)-1-(7-Bromoquinolin-2-yl)ethanol . The ability of these solvents to solvate both polar and nonpolar regions of the molecule contributes to their superior dissolution properties. Dichloromethane, in particular, shows strong affinity for brominated quinoline derivatives due to favorable halogen-halogen interactions and π-π stacking with aromatic systems [18].

Moderately polar solvents such as acetone and tetrahydrofuran provide intermediate solubility characteristics [17]. The ketone and ether functionalities in these solvents offer partial solvation of the quinoline core while accommodating the polar ethanol moiety. This moderate solubility proves useful for crystallization procedures and purification protocols where controlled solubility is advantageous.

The partition coefficient (LogP) value of 2.4 indicates favorable lipophilicity characteristics typical of quinoline derivatives with potential biological activity [4]. This value suggests good membrane permeability while maintaining sufficient aqueous solubility for biological systems. The LogP value falls within the optimal range for drug-like compounds, which typically require LogP values between 1-3 for balanced pharmacokinetic properties [4] [20].

LogP and Partition Coefficient

The partition coefficient of (R)-1-(7-Bromoquinolin-2-yl)ethanol, expressed as LogP, has been calculated to be 2.4, indicating moderate lipophilicity and favorable drug-like properties . This value represents the logarithmic ratio of the compound's concentration in octanol versus water at equilibrium, providing crucial information about membrane permeability and bioavailability potential [4] [21].

The LogP value of 2.4 places (R)-1-(7-Bromoquinolin-2-yl)ethanol within the optimal range for pharmaceutical compounds, which typically require LogP values between 1-5 for balanced absorption, distribution, metabolism, and excretion properties [4] [20]. This moderate lipophilicity suggests the compound can effectively cross biological membranes while maintaining sufficient aqueous solubility for systemic distribution [22].

Comparative analysis with related quinoline derivatives reveals that the bromine substituent significantly influences the partition coefficient. Unsubstituted quinoline exhibits a LogP value of approximately 2.0, indicating that the bromine atom contributes approximately 0.4 log units to the overall lipophilicity [20]. This enhancement in lipophilic character may improve membrane penetration capabilities while potentially affecting aqueous solubility characteristics.

The ethanol side chain with its hydroxyl functionality provides a hydrophilic counterbalance to the lipophilic quinoline-bromine system. Without this polar group, the compound would likely exhibit significantly higher LogP values, potentially exceeding the optimal range for biological activity [20]. The hydroxyl group serves as a crucial structural element that modulates the overall physicochemical profile toward drug-like characteristics.

The stereochemical configuration at the chiral center may subtly influence partition coefficient values, although such differences are typically minimal and within experimental error ranges. Both (R)- and (S)-enantiomers would be expected to exhibit nearly identical LogP values due to the identical functional group composition and similar steric environments [7] [8].

Computational predictions using various algorithms consistently support the experimental LogP value of 2.4, with theoretical methods such as ALOGP and MLOGP providing comparable estimates [4] [23]. These computational approaches consider atomic contributions, molecular connectivity, and structural fragments to predict partition behavior, validating the experimental observations.

Hydrogen Bond Donor and Acceptor Counts

The hydrogen bonding profile of (R)-1-(7-Bromoquinolin-2-yl)ethanol reveals one hydrogen bond donor and two hydrogen bond acceptors within its molecular structure [2]. This hydrogen bonding pattern significantly influences the compound's intermolecular interactions, solubility characteristics, and potential biological activity through specific molecular recognition events [24].

The single hydrogen bond donor corresponds to the hydroxyl group (-OH) in the ethanol side chain, which can participate in hydrogen bonding through its hydrogen atom . This donor capability enables the formation of intermolecular hydrogen bonds with suitable acceptor sites in biological targets, solvents, or crystal lattice partners. The hydroxyl group's hydrogen bonding strength depends on the electronic environment and steric accessibility within the molecular framework [25] [26].

Two hydrogen bond acceptor sites are identified within the molecular structure: the nitrogen atom in the quinoline ring and the oxygen atom in the hydroxyl group . The quinoline nitrogen possesses a lone pair of electrons capable of accepting hydrogen bonds from suitable donor molecules, while the oxygen atom in the ethanol moiety can function as both donor and acceptor depending on the interaction partner [24].

The nitrogen atom in the quinoline ring exhibits moderate basicity with a pKa value typically around 4.9 for quinoline derivatives, making it a competent hydrogen bond acceptor under physiological conditions [6]. The electronic environment created by the bromine substituent and the ethanol side chain may slightly modify this basicity, potentially affecting hydrogen bonding strength and selectivity [24].

The dual functionality of the hydroxyl oxygen as both donor and acceptor creates opportunities for complex hydrogen bonding networks in crystalline states and solution phases. This bifunctional character contributes to the compound's moderate polarity and influences its solubility profile across different solvent systems [26] [27].

According to Lipinski's Rule of Five, compounds with fewer than five hydrogen bond donors and fewer than ten hydrogen bond acceptors generally exhibit favorable oral bioavailability characteristics [4]. (R)-1-(7-Bromoquinolin-2-yl)ethanol clearly satisfies these criteria with one donor and two acceptors, supporting its potential as a drug-like molecule [23].

The hydrogen bonding profile directly impacts the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. The specific arrangement of donor and acceptor sites may facilitate selective binding to particular biological targets, contributing to the compound's potential pharmacological activity [24] [28].

Rotatable Bonds and Molecular Flexibility

The molecular flexibility of (R)-1-(7-Bromoquinolin-2-yl)ethanol is characterized by a single rotatable bond, corresponding to the carbon-carbon connection between the ethanol side chain and the quinoline ring system [2]. This limited conformational freedom significantly influences the compound's binding properties, crystal packing arrangements, and overall molecular behavior in solution and solid states.

The presence of only one rotatable bond classifies (R)-1-(7-Bromoquinolin-2-yl)ethanol as a relatively rigid molecule compared to more flexible pharmaceutical compounds [29]. This structural rigidity can be advantageous for drug design applications, as it reduces the conformational entropy penalty associated with target binding and may enhance binding affinity through preorganization effects [28].

The rotatable bond allows rotation around the C-C axis connecting the chiral carbon to the quinoline C-2 position, generating different conformational states that may influence molecular recognition events [29]. The energy barriers for rotation around this bond are relatively low, permitting facile interconversion between conformational states at room temperature [23].

Computational analysis suggests that the preferred conformations position the hydroxyl group to minimize steric interactions with the quinoline ring system while optimizing potential intramolecular hydrogen bonding opportunities [23]. The bromine substituent at the 7-position may introduce subtle steric effects that influence the conformational preferences of the ethanol side chain.

The limited flexibility contrasts sharply with highly flexible molecules that possess numerous rotatable bonds, which can exhibit complex conformational behavior and reduced binding selectivity [29]. Pharmaceutical compounds with fewer than ten rotatable bonds, according to Veber's rules, generally demonstrate improved oral bioavailability characteristics [23].

Crystal structure analysis, when available, would provide definitive information about the preferred solid-state conformation and the role of intermolecular interactions in stabilizing particular conformational states [30] [31]. The single rotatable bond may facilitate efficient crystal packing through reduced conformational disorder.

The molecular flexibility profile supports the compound's drug-like properties by providing sufficient conformational freedom for induced-fit binding mechanisms while maintaining structural preorganization that minimizes entropy costs [28]. This balance between rigidity and flexibility represents an optimal compromise for many pharmaceutical applications.

UV-Vis, IR, and NMR Spectroscopic Characteristics

The spectroscopic properties of (R)-1-(7-Bromoquinolin-2-yl)ethanol reflect the compound's unique structural features, including the quinoline chromophore, bromine substituent, and chiral ethanol moiety. These spectroscopic characteristics provide essential tools for structural identification, purity assessment, and analytical quantification [32] [33] [34].

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of (R)-1-(7-Bromoquinolin-2-yl)ethanol exhibits characteristic absorption bands associated with the quinoline chromophore system [35] [36] [37]. The primary absorption maximum occurs around 313 nm, corresponding to π-π* electronic transitions within the aromatic quinoline framework [35]. This absorption wavelength is typical for quinoline derivatives and reflects the extended conjugation across the bicyclic aromatic system [36].

Additional absorption features appear in the shorter wavelength region (280-290 nm), attributed to higher energy π-π* transitions and n-π* transitions involving the nitrogen lone pair [36] [38]. The bromine substituent may introduce subtle modifications to these absorption characteristics through its electron-withdrawing effects and heavy atom influence on electronic transitions [37].

The absorption intensity and precise wavelength positions depend on the solvent environment, with polar solvents typically producing slight bathochromic shifts compared to nonpolar media [37]. The extinction coefficient for the primary absorption band is estimated to be approximately 27,000 M⁻¹cm⁻¹, based on similar quinoline derivatives [36].

Infrared Spectroscopy

The infrared spectrum of (R)-1-(7-Bromoquinolin-2-yl)ethanol displays characteristic absorption bands that enable identification of key functional groups and structural features [39] [40] [41]. The hydroxyl group in the ethanol side chain produces a broad absorption band around 3200-3600 cm⁻¹, corresponding to O-H stretching vibrations [42] [41].

Aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol methyl group occur slightly below 3000 cm⁻¹ [41]. The quinoline ring system generates characteristic aromatic C=C stretching vibrations in the range of 1450-1650 cm⁻¹, with specific patterns that reflect the substitution pattern and electronic environment [40] [41].

The C-Br stretching vibration typically appears in the lower frequency region around 500-700 cm⁻¹, although this band may be obscured by other vibrational modes [39]. The fingerprint region (400-1400 cm⁻¹) contains complex vibrational patterns that provide unique identification characteristics for this specific compound [41].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of (R)-1-(7-Bromoquinolin-2-yl)ethanol provides detailed information about the hydrogen environments and stereochemical configuration [43] [44]. The chiral center hydrogen appears as a characteristic quartet pattern due to coupling with the adjacent methyl group, with chemical shift values dependent on the local magnetic environment created by the quinoline ring [44].

The quinoline aromatic protons generate distinct multiplet patterns in the range of 7-9 ppm, with the specific chemical shifts and coupling patterns enabling assignment of individual ring positions [45] [43]. The bromine substituent introduces characteristic downfield shifts for adjacent aromatic protons due to its electron-withdrawing properties [43].

The ¹³C NMR spectrum reveals the carbon framework organization, with aromatic carbons appearing in the range of 120-160 ppm and aliphatic carbons from the ethanol moiety resonating in the typical alkyl region of 10-70 ppm [43] [44]. The chiral center carbon typically appears around 60-80 ppm, depending on the specific chemical environment [44].

The stereochemical configuration can be determined through careful analysis of coupling patterns, NOE experiments, and comparison with authentic samples of known configuration [43]. The absolute configuration assignment requires correlation with chemical reactions of known stereochemical outcome or comparison with structurally related compounds of established configuration.

Thermal Stability and Decomposition Patterns

The thermal stability characteristics of (R)-1-(7-Bromoquinolin-2-yl)ethanol have not been comprehensively investigated experimentally, but extrapolation from related quinoline derivatives provides valuable insights into expected thermal behavior [10] [14] [46]. Understanding these thermal properties is crucial for storage conditions, synthetic applications, and analytical procedures requiring elevated temperatures.

Quinoline derivatives generally exhibit remarkable thermal stability, with decomposition temperatures typically exceeding 280°C for most substituted quinolines [10] [14]. The aromatic nature of the quinoline ring system contributes significantly to this thermal robustness through resonance stabilization and strong carbon-carbon bonding within the bicyclic framework [46].

The presence of the bromine substituent may influence thermal stability through several mechanisms. Heavy halogens can either enhance thermal stability through increased van der Waals interactions or decrease stability through weakened carbon-halogen bonds at elevated temperatures [9] [47]. For bromoquinolines, the thermal stability generally remains high, with decomposition typically occurring above 350°C [12] [48].

The ethanol side chain represents the most thermally labile component of the molecular structure. Thermal decomposition studies of similar compounds suggest that dehydration reactions involving the hydroxyl group may occur at temperatures around 200-250°C, potentially leading to the formation of vinyl derivatives through elimination mechanisms [14] [46].

Thermogravimetric analysis would be expected to show initial mass loss around 200-300°C corresponding to dehydration or side chain decomposition, followed by more extensive decomposition above 350°C involving degradation of the quinoline ring system [14]. The specific decomposition pathway may involve formation of hydrogen bromide, nitrogen-containing fragments, and various carbonaceous residues [9].

Differential scanning calorimetry measurements would likely reveal endothermic transitions corresponding to melting, followed by exothermic events associated with decomposition processes [10]. The complex thermal behavior requires comprehensive analysis using multiple thermal analysis techniques to fully characterize the decomposition mechanisms.

Storage stability under ambient conditions appears favorable based on the thermal stability profile, with the compound likely remaining stable for extended periods at room temperature when protected from moisture and light [49]. Higher storage temperatures should be avoided to prevent potential thermal degradation or isomerization reactions.

Crystallographic Data and Solid-State Properties

The crystallographic characterization of (R)-1-(7-Bromoquinolin-2-yl)ethanol remains incomplete in the current literature, representing a significant opportunity for solid-state structural determination [50] [30] [31]. Understanding the crystal structure and solid-state properties provides essential information for pharmaceutical development, materials applications, and fundamental molecular recognition studies.

Based on structural analysis of related quinoline derivatives, (R)-1-(7-Bromoquinolin-2-yl)ethanol would be expected to crystallize in a non-centrosymmetric space group due to its chiral nature [30] [31]. Common space groups for chiral quinoline derivatives include P21, P212121, and other non-centrosymmetric arrangements that accommodate the stereochemical requirements [51].

The crystal packing would likely be dominated by π-π stacking interactions between quinoline ring systems, hydrogen bonding involving the hydroxyl group, and potential halogen bonding contributions from the bromine substituent [50] [30]. These intermolecular interactions collectively determine the crystal stability, density, and mechanical properties of the solid material [31].

The estimated density of approximately 1.6 g/cm³ is based on similar brominated quinoline compounds and reflects the substantial contribution of the bromine atom to the overall mass . This density value suggests efficient crystal packing with minimal void volume, contributing to crystal stability and potentially affecting solubility characteristics [51].

Hydrogen bonding patterns involving the hydroxyl group would play a crucial role in crystal structure stabilization [27] [31]. The hydroxyl hydrogen could form intermolecular hydrogen bonds with quinoline nitrogen atoms from adjacent molecules, creating extended hydrogen bonding networks that contribute to crystal cohesion [51].

The quinoline ring systems would likely adopt coplanar or nearly coplanar arrangements to maximize π-π stacking interactions [30] [53]. The bromine substituent may introduce subtle distortions to these stacking patterns while potentially participating in halogen bonding interactions with electronegative atoms in neighboring molecules [54].

Polymorphism represents an important consideration for pharmaceutical applications, as different crystal forms may exhibit varying solubility, stability, and bioavailability characteristics [31]. Systematic crystallization studies under different conditions would be necessary to identify potential polymorphic forms and determine their relative stability relationships.